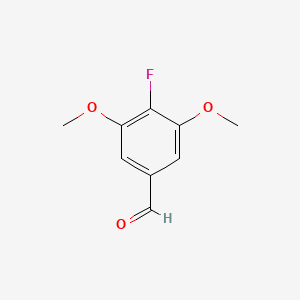

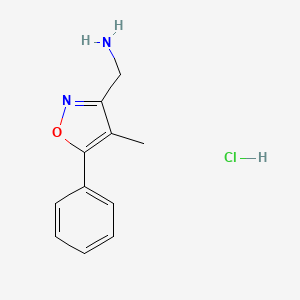

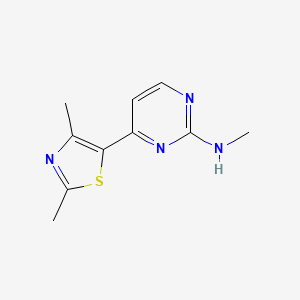

![molecular formula C17H21BO4S B2538433 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate CAS No. 2377609-47-5](/img/structure/B2538433.png)

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with different reagents to yield a variety of fused thiophene derivatives with potential pharmaceutical applications . Another synthesis route includes the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into various benzothieno[2,3-d]pyrimidine derivatives, which were achieved either directly or through intermediates such as thiourethane . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly starting from a tetrahydrobenzo[b]thiophene carboxylate precursor.

Molecular Structure Analysis

The molecular structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, shows specific dihedral angles between the thiophene ring and other substituents, as well as the presence of an intramolecular hydrogen bond . This information indicates that the molecular structure of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate would also likely exhibit specific geometric conformations and possibly intramolecular interactions that could affect its reactivity and properties.

Chemical Reactions Analysis

The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards various chemical reagents has been studied, leading to the formation of fused thiophene derivatives . Similarly, the reactions of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate with nucleophiles resulted in the synthesis of novel heterocyclic compounds with potential hypnotic activity . These studies suggest that the compound would also react with different reagents to form a range of derivatives, which could be explored for various biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the synthesis and characterization of related compounds, such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, have been reported . These compounds were characterized using various analytical techniques, including spectral analysis and thermal analysis, which provided insights into their stability and reactivity. It can be inferred that similar analytical methods would be applicable to determine the properties of this compound.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate is explored in the context of chemical synthesis and structural analysis. For instance, Huang et al. (2021) studied similar boric acid ester intermediates, focusing on their synthesis and confirming their structures through various spectroscopic methods and X-ray diffraction. These methods are crucial in understanding the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).

Development of Antimicrobial and Antioxidant Agents

Some derivatives of this compound have been researched for their antimicrobial and antioxidant properties. For example, Spoorthy et al. (2021) synthesized a series of compounds to evaluate their antimicrobial activity, demonstrating the potential of these compounds in medical and pharmaceutical applications (Spoorthy et al., 2021).

Electronic and Optical Material Development

This chemical also finds applications in the development of electronic and optical materials. Xiangdong et al. (2017) demonstrated its use in the synthesis of electron transport materials, indicating its potential in the field of material science and engineering (Xiangdong et al., 2017).

Applications in Organic Electronics and Solar Cells

The compound is also relevant in the production of organic electronics and solar cells. Liu et al. (2016) synthesized derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, which showed improved thermal stability and hole extraction ability, important for perovskite solar cells (Liu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound and related compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2, indicating potential toxicity and flammability .

Mécanisme D'action

Target of Action

Boronic esters are generally known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound is known to undergo protodeboronation, a process that involves the removal of a boron group from the molecule . This process is catalyzed and involves a radical approach . The protodeboronation of boronic esters is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, often involves organoboron reagents . This suggests that the compound may play a role in such reactions.

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The protodeboronation process it undergoes can be used in the formal total synthesis of various compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, which the compound can undergo, is strongly influenced by pH . Therefore, the compound’s action could be influenced by the pH of its environment.

Propriétés

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO4S/c1-6-20-15(19)14-10-11-12(8-7-9-13(11)23-14)18-21-16(2,3)17(4,5)22-18/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUVFSFDPVRNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

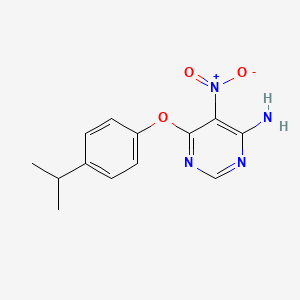

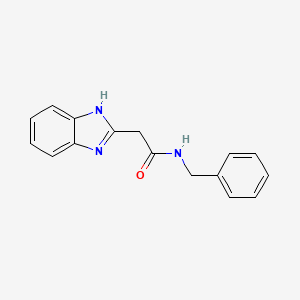

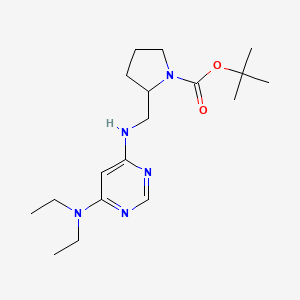

![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)

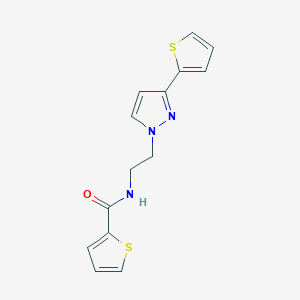

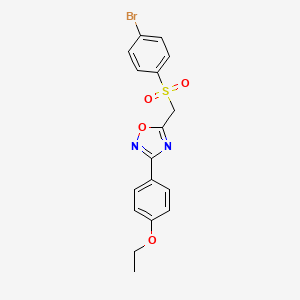

![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)

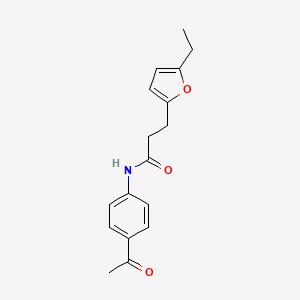

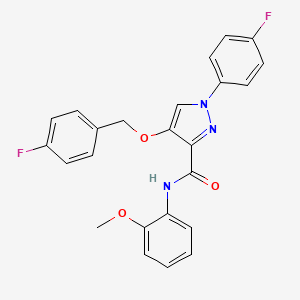

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)